1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-(thiophen-2-yl)urea
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Overview
Description
1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-(thiophen-2-yl)urea is a complex organic compound with a molecular formula of C16H25N3O2S2 and a molecular weight of 355.5186 . This compound features a unique structure that includes a thiomorpholine ring, an oxane ring, and a thiophene ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. These methods also incorporate rigorous purification steps, such as recrystallization and chromatography, to achieve high-purity products suitable for research and application.
Chemical Reactions Analysis
1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the thiomorpholine or thiophene rings can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives.
Scientific Research Applications
1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-(thiophen-2-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and its potential pharmacological properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar compounds to 1-{[4-(Thiomorpholin-4-yl)oxan-4-yl]methyl}-3-(thiophen-2-yl)urea include:
1-{[4-(Morpholin-4-yl)oxan-4-yl]methyl}-3-(thiophen-2-yl)urea: This compound has a morpholine ring instead of a thiomorpholine ring, which may alter its chemical reactivity and biological activity.
1-{[4-(Piperidin-4-yl)oxan-4-yl]methyl}-3-(thiophen-2-yl)urea: The piperidine ring in this compound provides different steric and electronic properties, affecting its interactions with molecular targets.
1-{[4-(Pyrrolidin-4-yl)oxan-4-yl]methyl}-3-(thiophen-2-yl)urea: The pyrrolidine ring introduces additional conformational flexibility, potentially influencing its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical properties and biological activities compared to its analogs .
Properties
IUPAC Name |
1-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S2/c19-14(17-13-2-1-9-22-13)16-12-15(3-7-20-8-4-15)18-5-10-21-11-6-18/h1-2,9H,3-8,10-12H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRPUEIIRQCTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CS2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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